molecular formula C22H18ClN3O3S2 B492788 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide CAS No. 1009181-85-4

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide

Cat. No.: B492788
CAS No.: 1009181-85-4
M. Wt: 472g/mol
InChI Key: NOCIVDYRWMWTQA-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide is a sulfonamide derivative featuring a benzothiazole-phenyl scaffold linked to a propanamide chain substituted with a 3-chlorophenylsulfonyl group. Key attributes include:

  • Molecular Weight: 548.1 g/mol (calculated) .
  • Structural Features:
    • Benzothiazole moiety at the para-position of the phenyl ring.
    • Propanamide backbone with a sulfonamide group at the 3-chlorophenyl position.
    • High lipophilicity (XLogP3: 7.3) and a topological polar surface area of 154 Ų .
  • Synthesis: Likely synthesized via condensation of 2-(4-aminophenyl)benzothiazole with 3-chlorophenylsulfonyl chloride in pyridine/acetic anhydride, as described for analogous sulfonamide derivatives .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-14(26-31(28,29)18-6-4-5-16(23)13-18)21(27)24-17-11-9-15(10-12-17)22-25-19-7-2-3-8-20(19)30-22/h2-14,26H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCIVDYRWMWTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)NS(=O)(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction conditions are relatively mild, and high yields (80-95%) can be achieved .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzothiazole and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds containing benzothiazole moieties exhibit anticancer properties. Specifically, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide has been evaluated for its ability to inhibit cancer cell proliferation. Research suggests that this compound induces apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It acts as a potent inhibitor of lipoxygenase (LOX), an enzyme involved in the inflammatory response. Inhibition of LOX can lead to reduced production of inflammatory mediators, thus potentially alleviating conditions such as arthritis and asthma .

Synthesis and Evaluation

A study published in Heliyon detailed the synthesis of this compound alongside other analogs, highlighting its efficacy as a LOX inhibitor through various assays . The results indicated significant inhibition of LOX activity compared to control groups.

Clinical Implications

Further research is warranted to explore the clinical implications of this compound in treating inflammatory diseases and cancer. The dual action on both cancer cells and inflammatory pathways positions it as a promising candidate for combination therapies .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparisons of Structural Analogues
Compound Name & Source Molecular Weight (g/mol) Core Structure Substituents Reported Activity
Target Compound 548.1 Benzothiazole-phenyl + propanamide 3-Chlorophenylsulfonyl Not specified (anticipate anticonvulsant/anti-inflammatory based on analogues)
Z27844948 (ENAMINE Ltd) ~500 (estimated) Benzothiazole + nitrobenzamide 3-Chlorophenylsulfonyl, nitro group High-throughput SARS-CoV-2 screening (>90% purity)
STK823646 (Vitas-M) ~550 (estimated) Tetrahydroquinoxaline + acetamide 3,4-Dichlorophenyl, methylbenzofuran Unknown (purity >90%)
(2R)-2-{4-{[(2-Chlorophenyl)Sulfonyl]Amino}Phenyl)-N-[4-(Trifluoromethyl)-1,3-Thiazol-2-yl]Propanamide (Compound 17) ~450 (estimated) Propanamide + thiazole 2-Chlorophenylsulfonyl, trifluoromethyl thiazole CXCR2 antagonist (IC₅₀: 40 ± 12 nM)
3-{N-[(Furan-2-yl)Methyl]-1-[2-(Phenylamino)-1,3-Thiazol-4-yl]Formamido}-N-{[3-(Trifluoromethyl)Phenyl]Methyl}Propanamide (ChemDiv) ~550 (estimated) Propanamide + thiazole-furan hybrid Trifluoromethylphenyl, furan Unknown (purity >90%)

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (7.3) exceeds most analogues, likely due to the benzothiazole and 3-chlorophenyl groups . This may enhance CNS activity but reduce solubility.
  • Hydrogen Bonding: With 1 donor and 7 acceptors, the target has moderate polarity, comparable to Z27844948 but less than furan-containing analogues () .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-{[(3-chlorophenyl)sulfonyl]amino}propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antibacterial, enzyme inhibitory, and potential anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C21H19ClN2O2S
  • Molecular Weight : 394.88 g/mol
  • LogP : 5.3654
  • Polar Surface Area : 40.409 Ų

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. In particular, derivatives containing the benzothiazole moiety have shown moderate to strong activity against various bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak to Moderate
Staphylococcus aureusModerate

These findings suggest that the compound may be effective in treating infections caused by these pathogens, although further studies are required to establish its efficacy in clinical settings .

2. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Enzyme TypeInhibition Activity
Acetylcholinesterase (AChE)Strong Inhibition
UreaseModerate Inhibition

The inhibition of AChE suggests potential applications in enhancing cognitive function and managing symptoms of neurodegenerative disorders .

3. Anticancer Potential

Initial investigations into the anticancer properties of this compound indicate that it may possess cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve interference with cellular signaling pathways related to cell proliferation and apoptosis.

Case Study 1: Dual Inhibition of sEH and FAAH

A study focused on benzothiazole derivatives reported that compounds with similar structures to this compound exhibited dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). This dual inhibition led to significant antinociceptive effects in animal models, suggesting a therapeutic avenue for pain management .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzothiazole derivatives revealed that modifications to the sulfonamide group significantly affected biological activity. Compounds with specific substitutions showed enhanced binding affinity to target enzymes and improved antibacterial efficacy .

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